3-Phenyl-1,2,4-triazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7N3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-phenyl-1,2,4-triazine |
InChI |
InChI=1S/C9H7N3/c1-2-4-8(5-3-1)9-10-6-7-11-12-9/h1-7H |
InChI Key |
ADUHCGZLROUKFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Phenyl 1,2,4 Triazine and Its Derivatives
Classical Cyclocondensation Reactions
Cyclocondensation reactions represent the foundational and most traditional approach to constructing the 1,2,4-triazine (B1199460) ring system. These methods typically involve the formation of the heterocyclic ring through the reaction of two or more precursor molecules with the elimination of a small molecule, such as water.
Condensation Reactions Involving 1,2-Dicarbonyl Compounds and Hydrazides
A prevalent and versatile method for synthesizing 1,2,4-triazines involves the condensation of 1,2-dicarbonyl compounds with acid hydrazides or related precursors like aminoguanidine. researchgate.netscielo.br This approach allows for the formation of diversely substituted triazines.
A straightforward one-pot synthesis involves the condensation of amides (such as formamide, acetamide, or benzamide) with 1,2-dicarbonyl compounds in the presence of a base, followed by cyclization with hydrazine (B178648) hydrate. researchgate.net The reaction proceeds through an in-situ generated N-(2-oxo-1,2-disubstituted-ethylidene)-amide intermediate. researchgate.net This method has been successfully applied to produce various 5,6-disubstituted 3-phenyl-1,2,4-triazines. When unsymmetrical diketones are used, a mixture of regioisomers can be obtained, typically with one isomer predominating due to the differential reactivity of the carbonyl groups. researchgate.net
The efficiency of this reaction can be enhanced through microwave irradiation, which often leads to higher yields in shorter reaction times compared to conventional heating methods. researchgate.net
Table 1: Synthesis of Substituted 1,2,4-Triazines via Condensation of Benzamide (B126) and 1,2-Diketones with Hydrazine Hydrate researchgate.net
| 1,2-Diketone | Product | Yield (Conventional) | Yield (Microwave) |
|---|---|---|---|
| 2,3-Butanedione | 3-Phenyl-5,6-dimethyl-1,2,4-triazine | 48% | 62% |
| Benzil | 3,5,6-Triphenyl-1,2,4-triazine | 65% | 78% |
Note: The table is generated based on data for the condensation of benzamide with various diketones as described in the source.
Cyclization Approaches Utilizing Amidrazones and Ortho-Quinones
The reaction between amidrazones and ortho-quinones provides a direct route to fused 1,2,4-triazine systems. mdpi.comresearchgate.net In this synthetic strategy, benzamidrazone reacts with various ortho-quinones to yield the corresponding π-extended 3-phenyl- mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazines. mdpi.comresearchgate.net
For instance, the reaction of benzamidrazone, prepared from benzonitrile (B105546) and hydrazine hydrate, with phenanthrene-9,10-dione results in 3-phenylphenanthro[9,10-e] mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazine in a high yield of 86%. mdpi.com Similarly, other polycyclic aromatic quinones can be employed to create complex, ring-fused triazine structures. mdpi.com
Table 2: Synthesis of Fused 3-Phenyl- mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazines from Benzamidrazone and Ortho-Quinones mdpi.com
| Ortho-Quinone | Product | Yield |
|---|---|---|
| Phenanthrene-9,10-dione | 3-Phenylphenanthro[9,10-e] mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazine | 86% |
| Pyrene-4,5-dione | 3-Phenylpyreno[4,5-e] mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazine | 73% |
Amidrazones have also been shown to react with 1,4-quinones, such as 1,4-benzoquinone (B44022) and 1,4-naphthoquinone, to produce benzo- and naphtho-1,2,4-triazin-6(4H)-ones. core.ac.uksemanticscholar.org In some cases, these reactions can lead to the formation of spiro compounds as co-products. helsinki.fi
Reductive Cyclization of Nitroarylhydrazides and Related Precursors
Reductive cyclization is another classical and effective method for synthesizing fused 1,2,4-triazine rings. researchgate.netevitachem.com This approach typically begins with the synthesis of an ortho-nitroarylhydrazide precursor, which is then cyclized under reductive conditions. mdpi.com
The precursor, a nitroarylhydrazide, can be obtained through the aromatic nucleophilic substitution of an ortho-nitro hydroxyarene or a related halide with benzhydrazide. mdpi.com The subsequent reductive cyclization of the nitro group and condensation with the hydrazide moiety forms the triazine ring. For example, specific 3-phenyl mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazines fused with other heterocyclic rings have been synthesized with yields ranging from 50% to 84% using this method. mdpi.comresearchgate.net
A related strategy involves the base-induced cyclization of N-(2-nitroaryl)guanidines or N-(2-nitrophenyl)amidines. nih.gov This reaction proceeds via an N-oxide intermediate, which is subsequently reduced to afford the final benzo[e] mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazine derivative. This process can often be performed as a one-pot reaction, combining the initial N-arylation with the base-promoted cyclization to produce the triazine N-oxides in good yields, which are then reduced in a separate step. nih.gov
Modern and Advanced Synthetic Strategies
In addition to classical methods, contemporary organic synthesis has introduced more advanced and efficient strategies for constructing 3-phenyl-1,2,4-triazine derivatives. These include transition metal-catalyzed reactions and one-pot multicomponent protocols that offer improved yields, selectivity, and atom economy.
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium, Copper)
Transition metal catalysis provides a powerful tool for the functionalization of pre-formed triazine rings. researchgate.net Palladium- and copper-catalyzed cross-coupling reactions are particularly useful for introducing a wide variety of substituents at the C(3) position of the benzo[e] mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazine scaffold. acs.org
Starting from 3-halo-benzo[e] mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazines (e.g., 3-chloro or 3-iodo derivatives), various nucleophiles and coupling partners can be used to generate a library of C(3)-substituted analogs. These reactions include nucleophilic aromatic substitutions and metal-catalyzed processes like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. acs.org This methodology has enabled the synthesis of derivatives bearing alkyl, (het)aryl, alkynyl, amino, and other functional groups at the C(3) position. acs.org
Copper catalysis has also been effectively used to construct the triazine ring itself. An efficient copper(I)-catalyzed reaction of 1,1-dibromoalkenes with biguanides has been developed to synthesize substituted 2,4-diamino-1,3,5-triazines under mild conditions. acs.org While focused on a different isomer, this highlights the utility of copper in facilitating C-N bond formations crucial for triazine synthesis. acs.org Furthermore, organometallic nanocatalysts have been applied in the synthesis of complex spiro-1,2,4-triazine derivatives. frontiersin.org
Table 3: Examples of C(3)-Substituted Benzo[e] mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazines via Metal-Catalyzed Reactions acs.org
| Precursor | Reagent/Catalyst | C(3) Substituent |
|---|---|---|
| 3-Iodobenzo[e] mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazine | Phenylboronic acid / Pd catalyst | Phenyl |
| 3-Iodobenzo[e] mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazine | Ferrocenylboronic acid / Pd catalyst | Ferrocenyl |
| 3-Iodobenzo[e] mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazine | Phenylacetylene / Pd/Cu catalyst | Phenylethynyl |
| 3-Chlorobenzo[e] mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazine | Morpholine / Base | Morpholino |
One-Pot Multicomponent Synthesis Protocols
One-pot multicomponent reactions (MCRs) have emerged as a highly efficient strategy in modern synthetic chemistry, allowing the construction of complex molecules from simple starting materials in a single step. frontiersin.org This approach minimizes waste, saves time, and simplifies purification processes.
Several MCRs have been developed for the synthesis of 1,2,4-triazines and related heterocycles. An efficient one-pot, three-component synthesis of trisubstituted 1,2,4-triazines can be achieved by condensing a 1,2-dicarbonyl compound, an acid hydrazide, and ammonium (B1175870) acetate (B1210297). researchgate.net For instance, reacting benzil, a hydrazide, and ammonium acetate in the presence of a catalyst like sodium bisulfate on silica (B1680970) gel yields the desired triazine derivatives. researchgate.net
Another powerful one-pot protocol involves the stepwise addition of reagents without isolating intermediates. researchgate.net The condensation of amides with 1,2-dicarbonyl compounds, followed by cyclization with hydrazine hydrate, exemplifies this approach for creating substituted 1,2,4-triazines. researchgate.net Microwave-assisted MCRs have also been developed for the synthesis of various triazine-fused systems, often leading to high yields and purity. nih.govmonash.edu For example, a library of 4-aminoimidazo[1,2-a] Current time information in Bangalore, IN.evitachem.comresearchgate.nettriazines was prepared via a one-pot, three-component reaction of 2-aminoimidazoles, trialkyl orthoesters, and cyanamide (B42294) under microwave irradiation. nih.gov
Green Chemistry Principles and Solvent-Free Reaction Conditions
The pursuit of environmentally benign chemical processes has led to the development of green synthetic routes for 1,2,4-triazine derivatives. These methods aim to reduce or eliminate the use of hazardous solvents, minimize energy consumption, and improve reaction efficiency.
Solvent-free reaction conditions have been successfully applied to the synthesis of various triazines. rsc.orgchim.it One notable approach involves the cyclotrimerization of aromatic nitriles without a solvent, sometimes catalyzed by yttrium salts, to produce symmetrically substituted 1,3,5-triazines. chim.it While this method is effective, it can require high temperatures and pressures, and its success can be sensitive to steric hindrance from the substituents. chim.it Another solvent-free method reports the ipso-substitution of a cyano group in 3,6-diaryl-5-cyano-1,2,4-triazines with higher alcohols, providing a novel functionalization pathway under solventless conditions. chimicatechnoacta.ru
To further enhance the green credentials of these syntheses, energy-efficient techniques like microwave irradiation and sonochemistry have been explored. Microwave-assisted synthesis has been shown to produce symmetrical and unsymmetrical 1,3,5-triazines in good to excellent yields with significantly reduced reaction times and often under solvent-free conditions. chim.it Similarly, sonochemical methods, which use ultrasound to induce chemical reactions, have been developed for the synthesis of 1,3,5-triazine (B166579) derivatives in water, a green solvent. nih.gov This approach not only offers short reaction times, with many compounds forming in over 75% yield within 5 minutes, but is also considered significantly "greener" than conventional heating methods. nih.gov For instance, the synthesis of certain morpholine-functionalized 1,3,5-triazine derivatives was successfully optimized using microwave irradiation and also adapted to a sonochemical protocol in aqueous media, highlighting the versatility of these green techniques. mdpi.com
The following table summarizes a selection of solvent-free synthetic approaches for triazine derivatives.
| Product | Reactants | Conditions | Yield | Reference |
| 3-(3-Methoxyphenyl)-5,6-di(p-tolyl)-1,2,4-triazine | 3-Methoxybenzohydrazide, 4,4'-dimethylbenzil | N-halosulfonamide, solvent-free, heat | Not specified | rsc.org |
| 5,6-Bis(4-methoxyphenyl)-3-phenyl-1,2,4-triazine | Benzohydrazide, 4,4'-dimethoxybenzil | N-halosulfonamide, solvent-free, heat | Not specified | rsc.org |
| 2,4,6-Trisubstituted-1,3,5-triazines | Aromatic nitriles | Silica-supported Lewis acids, microwave irradiation, solvent-free | Varies | chim.it |
| N²-benzyl-6-(morpholin-4-yl)-N⁴-(2-phenylethyl)-1,3,5-triazine-2,4-diamine | N-benzyl-4-chloro-6-morpholino-1,3,5-triazin-2-amine, 2-phenylethylamine | Ultrasound, water | >75% | nih.gov |
| 3,6-diaryl-5-(alkoxy)-1,2,4-triazines | 3,6-diaryl-5-cyano-1,2,4-triazines, higher alcohols | Solvent-free, heat | Not specified | chimicatechnoacta.ru |
Formation of Triazine N-Oxides and Subsequent Transformations
The introduction of an N-oxide group into the 1,2,4-triazine ring dramatically alters its chemical reactivity and provides a versatile handle for further functionalization. researchgate.net 1,2,4-Triazine N-oxides are valuable intermediates that can be converted into other novel 1,2,4-triazines or different heterocyclic systems. researchgate.netthieme-connect.de
A general and effective method for the synthesis of 1,2,4-triazine 4-oxides involves the reaction of isonitrosoketone hydrazones with aldehydes. mathnet.rursc.org This reaction proceeds through an intermediate, a 3-R-3,4-dihydro-4-hydroxy-6-phenyl-1,2,4-triazine, which is then oxidized, often with lead tetraacetate, to yield the final 1,2,4-triazine 4-oxide. mathnet.rursc.org Another approach to N-oxide formation is the direct oxidation of the triazine ring. For example, the oxidation of 3-amino-5-phenyl-as-triazine with organic peracids has been studied to understand the resulting N-oxide structures. acs.org
Once formed, triazine N-oxides can undergo a variety of transformations. They are susceptible to nucleophilic attack, which can lead to ring-opening or substitution reactions. thieme-connect.deresearchgate.net For instance, 1,2,4-triazine 4-oxides can be hydrolyzed by a base, with the initial nucleophilic attack occurring at the C-3 position, to yield 2-acylhydrazono oximes. thieme-connect.de The high reactivity of 1,2,4-triazine N-oxides towards nucleophiles allows for the study of nucleophilic substitution of hydrogen. researchgate.net
Deoxygenation of the N-oxide is another common transformation, which can be a key step in multi-step syntheses. For example, in the preparation of certain 3-substituted 1-phenyl-1,4-dihydrobenzo[e] Current time information in Bangalore, IN.publish.csiro.aunih.govtriazin-4-yls, the cyclization of N-arylguanidines or N-arylamidines first yields N-oxides, which are then smoothly deoxygenated to the desired benzo[e] Current time information in Bangalore, IN.publish.csiro.aunih.govtriazines. nih.gov
Furthermore, triazine N-oxides can serve as precursors to functionalized triazines that would be difficult to access otherwise. A notable example is the synthesis of 3-fluoro-1,2,4-triazine 2-oxides. clockss.org The process involves treating an amino-triazine N-oxide with nitrosonium tetrafluoroborate (B81430) to form a stable diazonium salt, which upon heating, yields the fluoro-substituted N-oxide. clockss.org
The table below outlines key transformations involving 1,2,4-triazine N-oxides.
| Starting Material | Reagent(s) | Product(s) | Transformation Type | Reference |
| Isonitrosoketone hydrazones | Aldehydes, then lead tetraacetate | 1,2,4-Triazine 4-oxides | N-oxide formation | mathnet.ru, rsc.org |
| 3-Amino-5,6-diphenyl-1,2,4-triazine 2-oxide | Nitrosonium tetrafluoroborate, then heat | 3-Fluoro-5,6-diphenyl-1,2,4-triazine 2-oxide | Diazotization and fluorination | clockss.org |
| 3-Amino/alkyl-benzo[e] Current time information in Bangalore, IN.publish.csiro.aunih.govtriazine-1-oxides | PPh₃ or P(OEt)₃ | 3-Amino/alkyl-benzo[e] Current time information in Bangalore, IN.publish.csiro.aunih.govtriazines | Deoxygenation | nih.gov |
| 1,2,4-Triazine 4-oxides | Base (e.g., NaOH) | 2-Acylhydrazono oximes | Ring-opening (hydrolysis) | thieme-connect.de |
| 6-Aryl-1,2,4-triazine 4-oxide | CH-active compounds | C(5)-σH adducts | Nucleophilic addition | researchgate.net |
Stereochemical Control and Regioselectivity in this compound Synthesis
Achieving control over stereochemistry and regioselectivity is a critical aspect of modern organic synthesis, allowing for the precise construction of complex molecules. In the synthesis of this compound derivatives, regioselectivity often becomes a key consideration, particularly when multiple reactive sites are present in the precursors.
One of the primary methods for synthesizing the 1,2,4-triazine ring is the condensation of an amidrazone with a 1,2-dicarbonyl compound. The regioselectivity of this reaction is governed by the differential reactivity of the functional groups involved. mdpi.com Typically, the more electrophilic aldehyde group of the 1,2-dicarbonyl compound reacts first with the more nucleophilic hydrazine moiety of the amidrazone. The resulting hydrazone intermediate then undergoes an intramolecular cyclization between the remaining keto group and the amide's NH₂ group. This predictable reaction pathway leads specifically to 3,5-disubstituted 1,2,4-triazines. mdpi.com The formation of the 5-substituted regioisomer can be confirmed using ¹H NMR spectroscopy, as the chemical shift of the H-6 proton in 5-substituted 1,2,4-triazines characteristically appears in the range of 9.0–10.0 ppm. mdpi.com
Unambiguous, regiospecific syntheses have been developed for various derivatives. For instance, the synthesis of monomethylated 3-phenyldihydro-1,2,4-triazin-6(1H)-ones demonstrates excellent regiocontrol. The 1-methyl derivative was prepared through the addition of ethyl glycinate (B8599266) to a 1,3-dipolar nitrile imine. publish.csiro.au The 2-methyl isomer was synthesized via the addition of benzyl (B1604629) 3-methylcarbazate to ethyl N-[chloro(phenyl)methylene]glycinate. publish.csiro.au The 4-methyl derivative was obtained from the cycloaddition of ethyl N-(thiobenzoyl)sarcosinate with hydrazine hydrate. publish.csiro.au
The following table presents examples of regioselective syntheses of this compound derivatives.
| Target Compound | Key Reactants | Key Reaction Step | Regiochemical Outcome | Reference |
| 3,5-Disubstituted 1,2,4-triazines | Amidrazones, 1,2-Dicarbonyl compounds | Two-step cyclocondensation | Selective formation of the 3,5-disubstituted isomer | mdpi.com |
| 1-Methyl-3-phenyldihydro-1,2,4-triazin-6(1H)-one | N-methylbenzohydrazonoyl bromide hydrobromide, ethyl glycinate | 1,3-Dipolar cycloaddition | Methylation at N-1 | publish.csiro.au |
| 2-Methyl-3-phenyldihydro-1,2,4-triazin-6(1H)-one | Benzyl 3-methylcarbazate, ethyl N-[chloro(phenyl)methylene]glycinate | Addition-cyclization | Methylation at N-2 | publish.csiro.au |
| 4-Methyl-3-phenyldihydro-1,2,4-triazin-6(1H)-one | Ethyl N-(thiobenzoyl)sarcosinate, hydrazine hydrate | Cycloaddition | Methylation at N-4 | publish.csiro.au |
Precursor Chemistry and Rational Reactant Design for this compound Scaffolds
The synthesis of diverse this compound scaffolds relies heavily on the careful selection and design of precursor molecules. The structure of the final triazine ring is directly determined by the functional groups and substitution patterns of the reactants. Rational design of these precursors is therefore a cornerstone of synthetic strategy in this area. researchgate.net
A widely used and versatile precursor for the this compound core is benzamidrazone, which is typically prepared from benzonitrile and hydrazine hydrate. mdpi.com This amidrazone contains the pre-installed phenyl group at what will become the C-3 position of the triazine ring. By reacting benzamidrazone with various ortho-quinones, a range of arene-fused 3-phenyl Current time information in Bangalore, IN.publish.csiro.aunih.govtriazines can be synthesized. mdpi.com
Another important class of precursors are hydrazides, such as benzhydrazide. In one synthetic strategy, benzhydrazide is reacted with ortho-nitroaryl halides or triflates in an aromatic nucleophilic substitution reaction. mdpi.com The resulting nitroarylhydrazides are then subjected to reductive cyclization to form the triazine ring. mdpi.com
The synthesis of more complex or functionally diverse triazines often requires more elaborate precursor design. For example, the synthesis of 3-glycopyranosyl-1,2,4-triazines starts with the preparation of C-glycopyranosyl formamidrazones. mdpi.com These sugar-derived amidrazones are then condensed with 1,2-dicarbonyl compounds to install the triazine core while retaining the complex carbohydrate moiety. mdpi.com Similarly, the synthesis of pyrazolo[3,4-e] Current time information in Bangalore, IN.publish.csiro.aunih.govtriazines can be achieved from arylhydrazonomalononitriles, which are first converted to amidrazones by reaction with phenylhydrazine, and then cyclized. nih.gov
The rational design of precursors is also evident in methods aiming to build the triazine ring through different bond-forming strategies. For instance, dihydro-1,2,4-triazin-6(1H)-ones are commonly prepared via cyclocondensation reactions between nitrileimines and α-amino esters, or between α-hydrazino esters and appropriate partners. researchgate.net The choice of these specific precursors directly leads to the formation of the desired dihydrotriazinone core structure. researchgate.net
The table below details some key precursors and the triazine structures they form.
| Precursor(s) | Resulting Triazine Scaffold | Synthetic Method | Reference |
| Benzamidrazone, ortho-Quinones | Arene-fused 3-phenyl Current time information in Bangalore, IN.publish.csiro.aunih.govtriazines | Condensation | mdpi.com |
| Benzhydrazide, ortho-Nitroaryl halides/triflates | Arene-fused 3-phenyl Current time information in Bangalore, IN.publish.csiro.aunih.govtriazines | Aromatic nucleophilic substitution followed by reductive cyclization | mdpi.com |
| C-Glycopyranosyl formamidrazones, 1,2-Dicarbonyl compounds | 3-Glycopyranosyl-1,2,4-triazines | Condensation | mdpi.com |
| Arylhydrazonomalononitriles, Phenylhydrazine | Pyrazolo[3,4-e] Current time information in Bangalore, IN.publish.csiro.aunih.govtriazines (after further steps) | Amidrazone formation and cyclization | nih.gov |
| Nitrileimines, α-Amino esters | Dihydro-1,2,4-triazin-6(1H)-ones | Cyclocondensation | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 3 Phenyl 1,2,4 Triazine
Electrophilic and Nucleophilic Substitution Reactions on the 1,2,4-Triazine (B1199460) Ring
The 1,2,4-triazine ring is an electron-deficient heteroaromatic system. This deficiency significantly influences its substitution chemistry. Compared to benzene, the resonance energy of triazine isomers is considerably lower, which generally disfavors electrophilic aromatic substitution while making nucleophilic aromatic substitution a more common reaction pathway. chemeurope.comdntb.gov.uaresearchgate.net
Electrophilic Substitution: Direct electrophilic substitution on the carbon atoms of the 1,2,4-triazine ring is challenging and rarely occurs. chemeurope.com Reactions like sulfonation and nitration often lead to ring cleavage rather than substitution. thieme-connect.de However, the nitrogen atoms of the triazine ring possess lone pairs of electrons, making them potential sites for electrophilic attack. youtube.com Protonation and alkylation can occur at the ring nitrogens.
Nucleophilic Substitution: The electron-deficient character of the 1,2,4-triazine ring makes it susceptible to nucleophilic attack, particularly at the C-5 and C-6 positions. nih.gov The presence of a good leaving group, such as a halogen or a sulfonyl group, at positions 3, 5, or 6 greatly facilitates nucleophilic substitution. For instance, studies on 3-chloro-6-phenyl-1,2,4-triazine (B1599734) have shown that the C-5 position is the preferred site for initial attack by nucleophiles like ammonia and alkylamines at low temperatures. researchgate.net The reaction of various 3-substituted 6-phenyl-1,2,4-triazines with the phenylacetonitrile (B145931) anion has been shown to yield products of ipso-substitution, where the substituent at the 3-position is displaced by the nucleophile. researchgate.net
| Position | Reactivity toward Nucleophiles | Reactivity toward Electrophiles | Notes |
| C-3 | Susceptible to substitution if a good leaving group is present. | Generally unreactive. | The phenyl group influences reactivity. |
| C-5 | A primary site for nucleophilic attack. researchgate.net | Generally unreactive. | Electron deficiency is pronounced at this position. |
| C-6 | Susceptible to nucleophilic attack. nih.gov | Generally unreactive. | Similar to the C-5 position. |
| Ring Nitrogens | Generally unreactive. | Can be attacked by electrophiles (e.g., alkylating agents). youtube.comnih.gov | Lone pair availability allows for electrophilic interaction. |
Cycloaddition Chemistry, Including 1,3-Dipolar Cycloadditions and Diels-Alder Analogs
As an electron-poor azadiene system, 3-phenyl-1,2,4-triazine and its derivatives are excellent substrates for inverse-electron-demand Diels-Alder (IEDDA) reactions. chemeurope.com These reactions typically occur with electron-rich dienophiles, such as enamines or alkynes, to form a bicyclic intermediate that subsequently loses a molecule of dinitrogen (N₂) to yield a new aromatic heterocyclic system, commonly a substituted pyridine (B92270) or other diazine. chemeurope.com
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: The reaction of 1,2,4-triazines with electron-rich dienophiles is a powerful method for constructing highly functionalized pyridine and other heterocyclic rings. chemeurope.comnih.gov For example, the reaction of 3-glucopyranosyl-1,2,4-triazines with a strained alkyne, ((1R,8S,9r)-bicyclo[6.1.0]non-4-yn-9-yl)methanol, at room temperature afforded the corresponding annulated pyridine derivatives in high yields. mdpi.com
1,3-Dipolar Cycloadditions: The 1,2,4-triazine nucleus can also be activated to participate in 1,3-dipolar cycloadditions. Alkylation of the triazine ring, for instance, generates 1-alkyl-1,2,4-triazinium salts. nih.gov These salts serve as stable precursors for triazinium ylides, which are 1,3-dipoles. In the presence of a base, these ylides react in situ with electron-poor dipolarophiles (e.g., dimethyl acetylenedicarboxylate) to produce fused heterocyclic systems like polysubstituted pyrrolo[2,1-f] chemeurope.comnih.govtandfonline.comtriazines in a single, often regioselective, step. nih.gov This type of reaction, sometimes referred to as a Huisgen cycloaddition, is a fundamental process for constructing five-membered rings. wikipedia.orgorganic-chemistry.orgfu-berlin.de
| Cycloaddition Type | Partner | Intermediate | Product | Reference |
| IEDDA | Electron-rich alkene/alkyne | Bicyclic adduct | Substituted pyridine (after N₂ extrusion) | chemeurope.com |
| IEDDA | Enamine | Bicyclic adduct | Cycloaddition product or substituted pyridine | researchgate.net |
| 1,3-Dipolar Cycloaddition | Electron-poor dipolarophile | N/A (Reactant is a triazinium ylide) | Pyrrolo[2,1-f] chemeurope.comnih.govtandfonline.comtriazine | nih.gov |
Ring Transformation Reactions Leading to Other Heterocyclic Systems
The inherent reactivity of the 1,2,4-triazine ring allows it to serve as a synthon for the construction of other heterocyclic frameworks. These transformations often proceed through a mechanism involving nucleophilic addition to the ring, followed by ring-opening and subsequent recyclization.
A prominent example is the ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.net The reaction of 3-substituted 6-phenyl-1,2,4-triazines (with substituents like chloro, methylthio, or phenylsulfonyl) with the phenylacetonitrile anion in dimethylformamide (DMF) leads to the formation of 3-amino-4,6-diphenylpyridazine. researchgate.net The mechanism involves the initial addition of the nucleophile at the C-5 position, followed by the cleavage of the N4-C5 bond to open the triazine ring. The resulting open-chain intermediate then undergoes intramolecular cyclization, with the expulsion of the original C-3 substituent, to form the more stable pyridazine ring. researchgate.net
Furthermore, the cycloaddition reactions discussed previously (Section 3.2) can also be classified as ring transformations, as the 1,2,4-triazine ring is converted into a different heterocyclic system, such as a pyridine or a pyrrolo[2,1-f] chemeurope.comnih.govtandfonline.comtriazine. chemeurope.comnih.gov
Oxidation, Reduction, and Radical Pathways Involving this compound
The redox chemistry of the 1,2,4-triazine ring is crucial to its function in various applications, including materials science and medicinal chemistry.
Reduction: The electron-deficient nature of the triazine ring makes it susceptible to reduction. Electrochemical studies on iridium(III) complexes functionalized with a triphenyl triazine moiety have shown that the reduction is centered on the triazine ring. rsc.org In the context of drug metabolism, certain triazine-containing compounds can undergo one-electron reduction to form radical anions. For example, studies on the related 3-amino-1,2,4-benzotriazine 1,4-dioxide class of compounds show that they produce oxidizing radicals after a one-electron reduction. nih.gov The initially formed radical anion can undergo subsequent protonation and rearrangement to generate a more stable benzotriazinyl radical, which is a potent oxidizing species. nih.gov
Oxidation: While the triazine ring itself is generally resistant to oxidation, substituents on the ring can be readily oxidized. For instance, S-alkyl groups attached to the triazine core can be oxidized to the corresponding sulfoxides or sulfones, which can then act as excellent leaving groups in nucleophilic substitution reactions. nih.gov Similarly, the oxidation of a thiazolotriazinone derivative using meta-chloroperoxybenzoic acid (m-CPBA) has been reported to yield the corresponding sulfone. mdpi.com
Radical Pathways: As mentioned, the one-electron reduction of triazine derivatives can lead to the formation of radical species. nih.gov These radicals can be highly reactive, capable of oxidizing biological molecules. The benzotriazinyl radical derived from the anticancer agent tirapazamine, for example, has been shown to oxidize dGMP and 2-deoxyribose, highlighting the potential for radical-mediated activity. nih.gov
Coordination Chemistry and Metal Complexation Studies
The nitrogen atoms in the 1,2,4-triazine ring possess lone pairs of electrons, making them effective coordination sites for metal ions. This property has led to the extensive use of triazine-based molecules as ligands in coordination chemistry and for the construction of metal-organic frameworks and catalysts. researchgate.netacs.org
This compound and its derivatives can act as mono- or bidentate ligands. A closely related ligand, 5-phenyl-3-(pyridin-2-yl)-1,2,4-triazine (PPTA), which features an additional pyridyl donor group at the 3-position, demonstrates the coordination potential of this scaffold. PPTA has been used to synthesize various complexes with lead(II), forming dinuclear and mononuclear structures depending on the counter-ions. researchgate.net
In a broader context, 1,2,4-triazine derivatives have been used to form stable complexes with a range of transition metals, including Co(II), Ni(II), and Cu(II). tandfonline.com In one study, a ligand containing a 1,2,4-triazine core acted as a bidentate chelator, coordinating to the metal center through the N-2 atom of the triazine ring and a nitrogen atom from an attached azomethine side chain. tandfonline.com The resulting complexes exhibit defined geometries confirmed by spectroscopic and theoretical methods. tandfonline.com
Side-Chain Modifications and Functional Group Interconversions on the Phenyl Moiety and Triazine Ring
The this compound scaffold allows for extensive chemical modification on both the triazine ring and the appended phenyl group. These modifications are crucial for tuning the molecule's physical, chemical, and biological properties.
Triazine Ring Modifications: Functional groups on the triazine ring can be readily interconverted. For example, thioxo groups can be converted into other functionalities through alkylation, amination, or oxidation. researchgate.net S-alkyl substituents, introduced by alkylating a thioxo group, can participate in cross-coupling reactions or be oxidized to sulfones to facilitate subsequent nucleophilic substitution. nih.gov This allows for the introduction of a wide variety of substituents at specific positions on the triazine core.
Phenyl Moiety Modifications: The phenyl group at the C-3 position can be functionalized using standard aromatic chemistry, although the reactivity can be influenced by the electron-withdrawing nature of the attached triazine ring. Electrophilic aromatic substitution (e.g., nitration, halogenation) would be expected to occur primarily at the meta-position of the phenyl ring, directed by the deactivating triazine substituent. Conversely, nucleophilic aromatic substitution on the phenyl ring would require the presence of strongly electron-withdrawing groups and a good leaving group. Substituting the amino group in melamine (a 1,3,5-triazine) with a phenyl group has been shown to decrease the electron density in the triazine ring, which in turn weakens the ring's stability and boosts ring-opening reactions. rsc.org This demonstrates the electronic interplay between the phenyl moiety and the triazine ring.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR) for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-phenyl-1,2,4-triazine, providing unambiguous assignment of proton and carbon atoms within the molecule.
¹H NMR: The proton NMR spectrum of the 1,2,4-triazine (B1199460) core is characterized by distinct signals for the protons at positions 5 and 6. For the parent this compound, the protons on the phenyl ring typically appear as a complex multiplet in the aromatic region. For instance, in derivatives like 3,5-diphenyl-1,2,4-triazine (B300344), the lone proton on the triazine ring (H-6) appears as a singlet at a downfield chemical shift, around δ 9.59 ppm, due to the deshielding effect of the heterocyclic ring. rsc.org The phenyl protons resonate at δ 8.67–8.64 ppm and δ 8.29–8.26 ppm for the ortho-protons of the respective phenyl groups, while the remaining meta and para protons appear as a multiplet between δ 7.62–7.52 ppm. rsc.org
¹³C NMR: The ¹³C NMR spectrum provides crucial information about the carbon framework. The carbon atoms of the triazine ring are typically found at the downfield end of the spectrum. For example, in 3,5-diphenyl-1,2,4-triazine, the triazine carbons C-3, C-5, and C-6 are observed at δ 163.3, 155.0, and 144.1 ppm, respectively. rsc.org The carbon atoms of the phenyl substituent exhibit characteristic shifts, with the ipso-carbon appearing around δ 135.0 ppm and the other aromatic carbons resonating in the δ 127–132 ppm range. rsc.orgumich.edu
2D NMR: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assigning the complex spectra of substituted 3-phenyl-1,2,4-triazines. semanticscholar.org These experiments correlate proton and carbon signals, allowing for the definitive assignment of each atom in the structure and confirming the connectivity between the phenyl and triazine rings. semanticscholar.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives in CDCl₃
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| 3,5-Diphenyl-1,2,4-triazine | 9.59 (s, 1H, H-6), 8.67–8.64 (m, 2H), 8.29–8.26 (m, 2H), 7.62–7.52 (m, 6H) | 163.3, 155.0, 144.1, 135.0, 133.6, 132.4, 131.7, 129.3, 128.8, 128.6, 128.3, 127.5 | rsc.org |
| 5-(4-methoxyphenyl)-3-phenyl-1,2,4-triazine | 9.50 (s, 1H), 8.67–8.57 (m, 2H), 8.28–8.20 (m, 2H), 7.59–7.50 (m, 3H), 7.08–6.99 (m, 2H), 3.88 (s, 3H) | 163.2, 163.0, 154.4, 143.6, 135.2, 131.5, 129.3, 128.7, 128.2, 125.8, 114.7, 55.5 | rsc.org |
| 6-(p-Methylphenyl)-3-phenyl-1,2,4-triazine | 8.72 (s, 1H), 8.09-7.13 (m, 9H), 2.65 (s, 3H) | 160.4, 159.4, 157.6, 139.7, 138.0, 136.1, 133.1, 131.6, 129.2, 125.8, 29.0 | umich.edu |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of this compound.
HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula. For example, the calculated mass for the protonated molecular ion [M+H]⁺ of 3,5-diphenyl-1,2,4-triazine (C₁₅H₁₂N₃) is 234.1026, with experimental values found to be in close agreement at 234.1022. rsc.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. mdpi.commdpi.com
Fragmentation Analysis: Electron Ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that provide additional structural information. The fragmentation of this compound derivatives often involves the loss of stable neutral molecules or radicals. A common fragmentation pathway is the loss of the phenyl group. vulcanchem.com The fragmentation pattern of 2-(aminothiocarbonyl)-3-phenyl-5-benzylidene-1,2,4-triazin-6-one showed a molecular ion at m/z 322, which fragmented to an ion at m/z 263, followed by the loss of an NH group to produce an ion at m/z 248. derpharmachemica.com
Table 2: HRMS Data for Selected this compound Derivatives
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
|---|---|---|---|---|
| 3,5-Diphenyl-1,2,4-triazine | C₁₅H₁₂N₃ | 234.1026 | 234.1022 | rsc.org |
| 5-(4-chlorophenyl)-3-phenyl-1,2,4-triazine | C₁₅H₁₁ClN₃ | 268.0636 | 268.0634 | rsc.org |
| 3-Phenylnaphtho[2,1-e] rsc.orgchemicalpapers.comnih.govtriazine | C₁₇H₁₂N₃ | 258.1031 | 258.1029 | mdpi.com |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and analyze the vibrational modes of the this compound scaffold.
IR Spectroscopy: The IR spectrum of this compound derivatives displays characteristic absorption bands. The C=N stretching vibrations within the triazine ring typically appear in the region of 1550–1600 cm⁻¹. vulcanchem.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. umich.edu For substituted triazines, such as 3,5-diamino-6-(ortho-substituted phenyl)-1,2,4-triazines, a medium to strong band near 800 cm⁻¹ is attributed to an out-of-plane bending vibration of the triazine ring. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. In studies of 3,5-diamino-6-(ortho-substituted phenyl)-1,2,4-triazines, strong bands are observed near 770 cm⁻¹ and 1330 cm⁻¹, which are assigned to the ring breathing vibration of the 1,2,4-triazine ring and an asymmetric triazine C-NH₂ stretching vibration, respectively. nih.gov
Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for this compound Derivatives
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic C-H Stretch | ~3030-3040 | - | umich.edu |
| C=N Stretch (Triazine Ring) | ~1550-1600 | - | vulcanchem.com |
| C=C Stretch (Aromatic) | ~1457-1607 | - | umich.edumdpi.com |
| Triazine Ring Breathing | - | ~770 | nih.gov |
| Triazine Ring Out-of-Plane Bend | ~800 | - | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Transition Analysis
UV-Vis spectroscopy probes the electronic transitions within the molecule, offering insights into its electronic structure. Fused triazines generally show strong absorbance in the UV region between 200–300 nm and weaker n→π* transitions in the visible range of 400–500 nm. Derivatives of this compound exhibit characteristic absorption maxima (λmax). For example, 3-phenylnaphtho[2,1-e] rsc.orgchemicalpapers.comnih.govtriazine displays a strong absorption at 295 nm (log ε = 4.65) and weaker bands at 358 nm and 373 nm. mdpi.com The fusion of additional aromatic rings to the triazine core can cause a bathochromic (red) shift in the absorption bands, indicating a more extended π-conjugated system. mdpi.comresearchgate.net
Table 4: UV-Vis Absorption Maxima (λmax) for Selected this compound Derivatives in CH₂Cl₂
| Compound | λmax (nm) (log ε) | Reference |
|---|---|---|
| 3-Phenylnaphtho[2,1-e] rsc.orgchemicalpapers.comnih.govtriazine | 295 (4.65), 358 (3.68), 373 (3.69) | mdpi.com |
| 3-Phenyl- rsc.orgchemicalpapers.comnih.govtriazino[5,6-c]quinoline | 296 (4.72), 360 (3.83), 378 (3.88) | mdpi.com |
| 3-Phenylphenanthro[9,10-e] rsc.orgchemicalpapers.comnih.govtriazine | 261 (4.72), 289 (4.45), 303 (4.43) | mdpi.com |
X-ray Crystallography for Definitive Solid-State Molecular Structure Determination
For instance, the crystal structure of 3-phenyl-5-benzyl-6-oxo-1,6-dihydro-1,2,4-triazine was solved and found to be monoclinic with the space group P2₁/c. chemicalpapers.com In the crystal structure of 3-methylsulfanyl-5-phenyl-1,2,4-triazine, the dihedral angle between the triazine and phenyl rings is 11.77 (7)°, and the crystal packing is stabilized by π–π stacking interactions. iucr.org Similarly, the structure of 3-phenyl- rsc.orgchemicalpapers.comnih.govtriazino[5,6-c]quinoline was unambiguously confirmed by single-crystal X-ray diffraction. mdpi.comresearchgate.net
Table 5: Crystal Data for 3-Phenyl-5-benzyl-6-oxo-1,6-dihydro-1,2,4-triazine
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | chemicalpapers.com |
| Space Group | P2₁/c | chemicalpapers.com |
| a (Å) | 12.036(2) | chemicalpapers.com |
| b (Å) | 12.3257(11) | chemicalpapers.com |
| c (Å) | 9.3466(12) | chemicalpapers.com |
| **β (°) ** | 102.719(12) | chemicalpapers.com |
| Z | 4 | chemicalpapers.com |
Thermogravimetric Analysis (TGA/dTGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior Profiling
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of this compound and its derivatives.
TGA/dTGA: TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. Studies on various 1,2,4-triazine derivatives show that their thermal stability is influenced by the nature and position of substituents. For example, a study on annelated triazinones demonstrated thermal stability up to temperatures in the range of 241–296 °C. researchgate.net Another novel triazine derivative was found to be thermally stable up to 473 K (200 °C) before starting a single-step decomposition process. mdpi.com
DSC: DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions such as melting points and glass transitions. For many benzo rsc.orgchemicalpapers.comnih.govtriazine derivatives, high thermal stability up to 240–250 °C has been observed, which is a critical parameter for their application in functional materials. mdpi.com DSC can also be used to assess the purity of synthesized compounds.
Table 6: Summary of Thermal Analysis Data for Related Triazine Compounds
| Compound Type | Technique | Key Findings | Reference |
|---|---|---|---|
| Annelated triazinones | TGA | Stable up to 241–296 °C in air. | researchgate.net |
| Substituted Dihydro-1,2,4-triazine | TGA | Stable up to 200 °C, then single-step decomposition. | mdpi.com |
| Benzo rsc.orgchemicalpapers.comnih.govtriazines | DSC | Thermally stable up to 240–250 °C. | mdpi.com |
| sym-2,4,6-trisubstituted s-triazines | TGA | Degradation starts in the range of 240–350 °C. | mdpi.com |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Reactivity Descriptors
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 1,2,4-triazine (B1199460) derivatives. Central to these studies are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key indicators of a molecule's ability to donate or accept electrons, respectively. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing chemical reactivity and kinetic stability. irjweb.comnasc.ac.in A smaller energy gap generally implies higher reactivity. irjweb.comresearchgate.net
For various 1,2,4-triazine derivatives, these parameters have been extensively calculated using Density Functional Theory (DFT), often with the B3LYP functional. irjweb.comnih.govcolab.wsd-nb.info For instance, in studies of 1,2,4-triazine-based dyes, the HOMO molecular orbitals are often localized on the electron-donating parts of the molecule (like sulfur atoms and phenyl groups), while the LUMO orbitals are concentrated on the electron-accepting triazine and phenyl groups. nih.govd-nb.info This distribution confirms the roles of different molecular fragments in electronic transitions. nih.govd-nb.info
From the HOMO and LUMO energies, several global reactivity descriptors can be derived. These include ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.com These descriptors provide quantitative measures of a molecule's stability and reactivity. irjweb.comcolab.ws For example, a high chemical hardness value suggests high stability. irjweb.com
Table 1: Calculated Electronic Properties and Reactivity Descriptors for a Representative 1,2,4-Triazine Derivative
| Parameter | Description | Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2967 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8096 |
| ΔE (Energy Gap) | ELUMO - EHOMO | 4.4871 |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution | 2.2435 |
Note: Data is for N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine, calculated at the B3LYP/6–311++G(d,p) level. irjweb.com
Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful computational method for exploring the potential energy surfaces of chemical reactions, enabling the investigation of reaction mechanisms, intermediates, and transition states involving 1,2,4-triazine scaffolds. researchgate.netnih.gov
Studies on the reactivity of 3-substituted 6-phenyl-1,2,4-triazines with nucleophiles like the phenylacetonitrile (B145931) anion have utilized DFT to rationalize experimental outcomes. researchgate.net These calculations can predict the most likely sites for nucleophilic attack. For the 1,2,4-triazine ring, the C-5 position is often identified as the preferred site for initial attack by many nucleophiles. researchgate.net DFT calculations have been used to support mechanisms like the Addition of Nucleophile, Ring Opening, Ring Closure (ANRORC) pathway, which is common in the transformation of triazine rings into other heterocyclic systems, such as pyridazines. researchgate.net
Furthermore, DFT calculations can determine the relative stability of various isomers, such as the different dihydro-1,2,4-triazine intermediates that can form during a reaction. researchgate.net Theoretical results have been crucial in confirming the structures of experimentally identified isomers and discounting the existence of others that are energetically unfavorable. researchgate.net For example, calculations for 3,5-diphenyl-1,2,4-triazin-6(1H)-one predicted a completely planar conformation for the isolated molecule, which deviates slightly from the structure observed in the solid state due to intermolecular forces. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering valuable insights into conformational flexibility and intermolecular interactions. nih.gov These simulations are particularly useful for understanding how 1,2,4-triazine derivatives interact with biological macromolecules, such as proteins. nih.govsemanticscholar.org
In the context of drug design, MD simulations have been performed on 1,2,4-triazine derivatives docked into the active sites of target proteins, like lanosterol (B1674476) 14-demethylase (CYP51) from Candida albicans. nih.gov These simulations, often run for nanoseconds, can assess the stability of the protein-ligand complex and reveal dynamic structural changes that influence binding. nih.gov By analyzing the trajectory of the simulation, researchers can understand the conformational changes in the ligand and the protein, which can affect the mechanism of inhibition. nih.gov
MD simulations also elucidate the nature of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the binding site. semanticscholar.org The strength and persistence of these interactions over the simulation time can be correlated with the biological activity of the compound. Additionally, conformational analysis through MD and DFT can reveal the preferred shapes of these molecules in solution, which is crucial for their interaction with receptors and other molecules. mdpi.com In the solid state, intermolecular interactions like π-π stacking are significant, influencing the crystal packing of molecules like 3-methylsulfanyl-5-phenyl-1,2,4-triazine. nih.gov
In Silico Structure-Activity Relationship (SAR) Analysis and Pharmacophore Modeling
In silico techniques, including Structure-Activity Relationship (SAR) analysis and pharmacophore modeling, are integral to modern medicinal chemistry for designing and optimizing compounds with desired biological activities.
Extensive SAR studies have been conducted on 1,2,4-triazine derivatives, for instance, in the development of antagonists for G-protein-coupled receptor 84 (GPR84). nih.gov These studies involve synthesizing series of analogues where substituents on the triazine and phenyl rings are systematically varied. The biological activity of these analogues is then correlated with their structural and physicochemical properties. nih.gov This process has revealed that substituents on the 5- and 6-positions of the 1,2,4-triazine ring bind in distinct pockets of the receptor, and modifications at these positions significantly impact antagonist potency. nih.gov
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. researchgate.netresearchgate.net For 1,2,4-triazine derivatives, pharmacophore models have been developed to guide the design of new inhibitors for targets such as human telomerase. researchgate.net These models are constructed based on the structures of known active compounds and their binding modes, often determined through molecular docking. researchgate.netnih.gov The resulting pharmacophore can then be used as a 3D query to screen virtual libraries for new potential inhibitors. researchgate.net Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as CoMFA and CoMSIA, further refine this understanding by correlating the 3D steric and electrostatic fields of the molecules with their biological activity. nih.gov
Spectroscopic Property Prediction and Experimental Validation
Computational methods are widely used to predict various spectroscopic properties of 1,2,4-triazine derivatives, which can then be validated against experimental data. This synergy between theory and experiment is crucial for structural elucidation and for understanding the electronic transitions that govern the optical properties of these compounds. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govd-nb.infosci-hub.se Calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govd-nb.info These predicted spectra are often in good agreement with experimental measurements, allowing for the assignment of specific electronic transitions, such as those between HOMO and LUMO orbitals. nih.govd-nb.infonih.gov For example, TD-DFT calculations have been used to reproduce the absorption bands of 1,2,4-triazine-based dyes and to explain how structural modifications lead to shifts in the absorption spectra. nih.govd-nb.info
In addition to UV-Vis spectra, computational methods can predict vibrational spectra (infrared and Raman). researchgate.net DFT calculations of harmonic vibrational frequencies can be compared with experimental IR spectra to aid in the assignment of vibrational modes. sci-hub.se Furthermore, DFT is used to calculate optimized molecular geometries, providing bond lengths and angles that can be compared with data obtained from X-ray crystallography, often showing good agreement. nih.govnih.gov This validation confirms the accuracy of the computational model, lending confidence to its predictions of other properties.
Derivatization Strategies and Structure Property Relationships of 3 Phenyl 1,2,4 Triazine Analogs
Synthesis of Substituted 3-Phenyl-1,2,4-triazine Derivatives at Various Positions (e.g., C5, C6, N1, N2)
The functionalization of the this compound ring at its carbon and nitrogen atoms is a primary strategy for creating diverse analogs. Different positions on the triazine ring exhibit distinct reactivities, allowing for selective modifications.
Substitution at C5 and C6: The C5 and C6 positions of the 1,2,4-triazine (B1199460) ring are susceptible to nucleophilic attack, particularly when activated by suitable leaving groups. The reaction of 3-substituted-6-phenyl-1,2,4-triazines with nucleophiles like phenylacetonitrile (B145931) anion can lead to covalent addition at the C5 position, forming 2,5-dihydro-1,2,4-triazine intermediates. researchgate.net Further transformations can result in either ring transformation or ipso-substitution products. researchgate.net
A common approach for C6 substitution involves starting with a precursor like 5-phenyl-1,2,4-triazin-3-amine (B184799) and introducing substituents via bromination followed by Suzuki coupling reactions. nih.gov This method allows for the synthesis of various 5,6-biaryl-1,2,4-triazine derivatives. nih.gov Similarly, the synthesis of 3-amino-5-substituted phenylamino-6-phenyl-1,2,4-triazines has been achieved by condensing benzoylthioformanilides with aminoguanidine. sioc-journal.cn The ipso-substitution of a cyano group at the C5 position by various amines provides another route to 5-amino-substituted 1,2,4-triazines. researchgate.net
Interactive Data Table: Examples of C5 and C6 Substituted 1,2,4-Triazines
| Base Structure | Position(s) Substituted | Substituent(s) | Synthetic Method Highlight | Reference |
|---|---|---|---|---|
| 6-Phenyl-1,2,4-triazine | C5 | -CH(CN)Ph | Covalent addition of phenylacetonitrile anion | researchgate.net |
| 5-Phenyl-1,2,4-triazin-3-amine | C6 | Aryl groups (e.g., 2,6-dimethylpyridin-4-yl) | Bromination followed by Suzuki coupling | nih.gov |
| 6-Phenyl-1,2,4-triazine | C5 | Substituted Phenylamino | Condensation of benzoylthioformanilides with aminoguanidine | sioc-journal.cn |
| 3-Aryl-5-cyano-1,2,4-triazine | C5 | (Thiophen-3-yl)amino | Ipso-substitution of the cyano group | researchgate.net |
Substitution at N1 and N2: The nitrogen atoms of the 1,2,4-triazine ring can also be targeted for substitution, primarily through alkylation. The N-alkylation of 1,2,4-triazines under mild conditions can efficiently produce 1-alkyl-1,2,4-triazinium salts. nih.gov These salts are stable precursors for generating triazinium ylides, which are valuable intermediates in 1,3-dipolar cycloaddition reactions. nih.gov The synthesis of 2-substituted derivatives of 1,2,4-triazine-3,5(2H,4H)-diones has been accomplished through methods like the Mitsunobu reaction, which involves reacting a 6-bromo-substituted precursor with various alcohols. acs.org
Formation of Ring-Fused this compound Systems and Their Unique Properties
Fusing the 1,2,4-triazine ring with other aromatic or heteroaromatic systems creates polycyclic structures with distinct electronic and steric properties. These ring-fused systems often exhibit extended π-conjugation, leading to unique photophysical characteristics and altered biological activity profiles.
Several synthetic strategies exist for constructing these fused systems. One common method involves the intramolecular cyclization of suitably substituted hydrazone precursors. For instance, pyrazolo[5,1-c] nih.govresearchgate.netresearchgate.nettriazines and nih.govresearchgate.netresearchgate.nettriazino[4,3-b]indazoles can be synthesized by the intramolecular cyclization of hydrazones derived from heterocyclic diazonium salts. researchgate.net Similarly, nih.govresearchgate.netresearchgate.nettriazino[4,3-a]indoles are prepared by reacting 2-diazo-3-ethoxycarbonylindole with active methylene (B1212753) compounds. nih.gov
Another powerful approach is the inverse-electron-demand Diels-Alder (IEDDA) reaction. 1,2,4-Triazines can act as dienes, reacting with electron-rich dienophiles. For example, 1-alkyl-1,2,4-triazinium ylides undergo 1,3-dipolar cycloadditions with electron-poor dipolarophiles to yield polysubstituted pyrrolo[2,1-f] nih.govresearchgate.netresearchgate.nettriazines in a single step. nih.gov
The properties of these fused systems are heavily influenced by the nature of the fused ring. For example, pyrazolo[4,3-e] nih.govresearchgate.netresearchgate.nettriazines, which are analogues of purines, exhibit electronic absorption spectra that extend into the visible region. nih.gov The fusion of (hetero)arene rings to the 'e' edge of the 1,2,4-triazine core leads to π-extended systems with altered electronic properties, which can be studied using UV-vis spectroscopy. mdpi.com The planarity of these fused systems, as confirmed by X-ray crystallography in compounds like 3-phenyl nih.govresearchgate.netresearchgate.nettriazino[5,6-c]quinoline, contributes to their unique electronic characteristics. mdpi.com
Interactive Data Table: Examples of Ring-Fused 1,2,4-Triazine Systems
| Fused System Name | Synthetic Method | Unique Property | Reference |
|---|---|---|---|
| Pyrazolo[5,1-c] nih.govresearchgate.netresearchgate.nettriazine | Intramolecular cyclization of hydrazones | Evaluated for cytotoxic activity | nih.gov, researchgate.net |
| Pyrrolo[2,1-f] nih.govresearchgate.netresearchgate.nettriazine | 1,3-Dipolar cycloaddition of triazinium ylides | Privileged scaffold in medicinal chemistry | nih.gov |
| nih.govresearchgate.netresearchgate.netTriazino[5,6-c]quinoline | Reductive cyclization of nitrophenylhydrazides | π-extended system with distinct electronic absorption | mdpi.com |
| Pyrazolo[4,3-e] nih.govresearchgate.netresearchgate.nettriazine | Condensation followed by acid-promoted ring closure | Electronic absorption in the visible region | nih.gov |
| nih.govresearchgate.netresearchgate.netTriazino[4,3-a]indoles | Reaction of diazoindoles with active methylene compounds | Inhibitory activity against cancer cell lines | nih.gov |
Development of Phosphorus-Containing 1,2,4-Triazine Derivatives and Other Heteroatom Substitutions
The incorporation of phosphorus into the 1,2,4-triazine structure has been a subject of interest due to the diverse biological and material properties of organophosphorus compounds. eurjchem.com Synthetic methods typically involve the phosphorylation of functional groups attached to the triazine ring or the use of phosphorus reagents to form fused heterocyclic systems. eurjchem.com
A key reaction for creating a P-C bond on a triazine ring is the Michaelis–Arbuzov rearrangement. For example, cyanuric chloride (1,3,5-triazine) can react with triethyl phosphite (B83602) to afford 2,4,6-tris(diethoxyphosphinyl)-1,3,5-triazine. nih.gov The electron-withdrawing phosphonate (B1237965) groups then facilitate nucleophilic substitution on the triazine carbons, allowing for further derivatization with amines to produce novel bridged organophosphorus compounds. nih.gov While this example is for a 1,3,5-triazine (B166579), the principles can be extended to 1,2,4-triazine systems.
Reviews on the topic detail various synthetic approaches, which often rely on the interaction between an amino group on a 1,2,4-triazine side chain and different phosphorus reagents. researchgate.net These reactions can lead to a wide array of polyfunctional 1,2,4-triazine systems containing phosphorus, which have been investigated for various biological activities. researchgate.net
Comprehensive Structure-Reactivity and Structure-Electronic Property Correlations
Understanding the relationship between the structure of this compound derivatives and their electronic properties is crucial for designing molecules with specific functionalities. Substituents can significantly alter the electron density distribution within the triazine ring, thereby affecting its reactivity and spectroscopic properties.
A systematic study on 3-substituted benzo[e] nih.govresearchgate.netresearchgate.nettriazines demonstrated a significant effect of the C(3) substituent on the π-π* transition energy observed in UV-vis spectra. nih.gov Furthermore, a good correlation was found between the 1H NMR chemical shifts of ring protons and the Hammett substituent constant (σp), indicating that the electronic effects of the substituents are transmitted effectively through the heterocyclic system. nih.gov
The reactivity of the triazine ring in cycloaddition reactions is also highly dependent on its electronic nature. 1,2,4-Triazines are electron-deficient heterocycles and thus participate readily in inverse-electron-demand Diels-Alder (IEDDA) reactions. rsc.org The reactivity can be further enhanced by introducing electron-withdrawing groups onto the ring or by coordinating the triazine to a metal center, such as Rhenium(I). rsc.org Coordination to Re(I) was found to speed up the IEDDA reaction with bicyclooctyne by a factor of 55, an effect attributed to a lowering of the distortion energy and more favorable interaction energy compared to uncoordinated triazine. rsc.org This demonstrates that the electronic properties and reactivity of the 1,2,4-triazine core can be finely tuned.
Interactive Data Table: Structure-Property Correlations in 1,2,4-Triazine Analogs
| Structural Modification | System Studied | Observed Effect | Method of Analysis | Reference |
|---|---|---|---|---|
| Substitution at C(3) | Benzo[e] nih.govresearchgate.netresearchgate.nettriazine | Alters π-π* transition energy; 1H NMR shifts correlate with Hammett constants (σp) | UV-vis, NMR, DFT Calculations | nih.gov |
| Coordination to Re(I) | 1,2,4-Triazine | Accelerates IEDDA reaction rate by 55-fold | Kinetic studies, DFT Calculations | rsc.org |
| Fusion with Pyrazole Ring | Pyrazolo[4,3-e] nih.govresearchgate.netresearchgate.nettriazine | Shifts electronic absorption into the visible region | UV-vis Spectroscopy | nih.gov |
Bioisosteric Modifications and Their Impact on Biological Interaction Profiles
Bioisosterism, the replacement of a part of a molecule with a chemical group that has similar physical or chemical properties to elicit a similar biological response, is a cornerstone of drug design. The 1,2,4-triazine ring and its fused derivatives are often considered bioisosteres of purines, a fundamental component of nucleic acids and various cofactors.
Fused systems like pyrazolo[1,5-a]-1,3,5-triazines and imidazo[2,1-f]-1,2,4-triazines have been designed as purine (B94841) bioisosteres to mimic the biophysicochemical properties of the purine ring. nih.gov This mimicry allows them to interact with biological targets, such as enzymes and receptors, that normally bind purines. For example, pyrazolo[4,3-e] nih.govresearchgate.netresearchgate.nettriazines have been synthesized as purine analogues and have been shown to inhibit enzymes involved in purine metabolism, such as xanthine (B1682287) oxidase. nih.gov The rationale behind this approach is that the triazine-based scaffold can occupy the same binding pocket as the natural purine ligand, but with modified stability, selectivity, or potency. nih.govmdpi.com The development of these bioisosteres can lead to second-generation drug candidates with enhanced biomedical potential. nih.gov
Advanced Applications of 3 Phenyl 1,2,4 Triazine and Its Derivatives
Utility as Key Building Blocks and Intermediates in Complex Organic Synthesis
The 1,2,4-triazine (B1199460) ring, particularly when substituted with a phenyl group, serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules. Its inherent reactivity allows for diverse chemical transformations, making it a valuable synthon for constructing more intricate molecular architectures.
Derivatives of 3-phenyl-1,2,4-triazine are instrumental in the synthesis of various heterocyclic compounds. For instance, reactions of 3-substituted 6-phenyl-1,2,4-triazines with phenylacetonitrile (B145931) anion can lead to ring transformation products like 3-amino-4,6-diphenylpyridazine. researchgate.net The specific products, which can also include addition or substitution products, are influenced by the reaction conditions, such as the solvent used. researchgate.net Furthermore, the reaction of 3-chloro-6-phenyl-1,2,4-triazine (B1599734) with carbon nucleophiles bearing a cyano group results in the formation of 3-aminopyridazines through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.net
The versatility of the 1,2,4-triazine core is further highlighted by its use in the synthesis of fused heterocyclic systems. For example, various 1,2,4-triazine derivatives have been utilized to prepare pyrazolo[4,3-e] mdpi.comrsc.orgnih.govtriazines and pyrimido[5,4-e] mdpi.comrsc.orgnih.govtriazine-5,7(1H,6H)-diones. ijpsr.info These complex structures are often investigated for their potential biological activities. The synthesis of such complex molecules often involves multi-step reaction sequences where the triazine derivative is a key starting material or intermediate.
The strategic functionalization of the this compound core allows for the introduction of various substituents, enabling the synthesis of a broad library of compounds. For example, 3-amino-5-aryl-1,2,4-triazine derivatives can be readily brominated and subsequently used in Suzuki cross-coupling reactions with a diverse range of boronic acids to create 5,6-biaryl-1,2,4-triazin-3-amine derivatives. This modular approach is crucial in fields like medicinal chemistry for the rapid generation of new chemical entities.
Role in Catalysis: Ligand Design for Metal-Mediated Reactions and Organocatalysis
The nitrogen-rich 1,2,4-triazine ring system is an excellent platform for the design of ligands for metal-mediated catalysis due to its coordinating abilities. Furthermore, derivatives of this compound have shown potential in the field of organocatalysis.
In metal-mediated reactions, 1,2,4-triazine derivatives have been incorporated into multidentate ligands. These ligands can coordinate with various transition metals to form stable complexes that can catalyze a range of organic transformations. For instance, bis-triazinyl bipyridines (BTPs), which are molecules containing a pyridine (B92270) ring bonded to two 1,2,4-triazin-3-yl groups, have been investigated for their potential use in advanced nuclear reprocessing. wikipedia.org The design of these ligands often involves the strategic placement of coordinating nitrogen atoms to achieve the desired catalytic activity and selectivity.
While the application of this compound derivatives specifically in organocatalysis is an emerging area, the broader class of triazine-based molecules has demonstrated catalytic activity. Aromatic dendrimers bearing 2,4,6-triphenyl-1,3,5-triazine (B147588) cores have been shown to act as innovative photocatalysts for the selective oxidation of various benzylamines to the corresponding N-benzylidene benzylamines under mild conditions. nih.govacs.org These catalysts are reusable and demonstrate high efficiency. nih.govacs.org This suggests the potential for designing this compound-based systems for similar organocatalytic applications.
Applications in Functional Materials Science
The unique electronic and photophysical properties of this compound derivatives make them attractive candidates for the development of advanced functional materials with applications in optoelectronics and polymer science.
Optoelectronic Materials (e.g., N-type Semiconductors, Dye-Sensitized Solar Cells)
The electron-deficient nature of the 1,2,4-triazine ring makes its derivatives suitable for use as n-type semiconductors in organic electronic devices. This property is crucial for the development of organic light-emitting diodes (OLEDs) and organic solar cells. For instance, 1,3,5-triazine (B166579) derivatives have been successfully employed as electron transport materials in highly efficient green phosphorescent OLEDs. rsc.org The incorporation of triazine units into iridium(III) complexes has been shown to influence their photophysical properties, with the triazine moiety acting as an electron acceptor. rsc.orgrsc.org This allows for the tuning of the emission characteristics of the resulting materials.
In the realm of solar energy, 1,2,4-triazine derivatives have been investigated as components of dye-sensitized solar cells (DSSCs). Quantum calculations on 1,2,4-triazine derivatives have been performed to evaluate their potential in DSSCs, where the triazine and phenyl groups can act as electron acceptor units. The molecular structure of these dyes can be tailored to optimize their light-harvesting and electron-injection properties.
Development of Polymers and Advanced Composites
The 1,3,5-triazine ring is a well-established building block for the creation of thermally stable polymers and advanced composites. While research specifically on this compound-based polymers is less common, the principles from 1,3,5-triazine chemistry are applicable. Aromatic poly(1,3,5-triazine-ether)s have been synthesized and characterized for their potential use in electroluminescent devices. acs.org These polymers exhibit excellent thermal stability and amorphous nature, with high glass transition temperatures. acs.org
Triazine derivatives also play a significant role as additives in polymer composites, particularly as flame retardants. Symmetrically 2,4,6-trisubstituted-s-triazine derivatives have been synthesized and used as charring agents in intumescent flame-retardant systems for polypropylene. mdpi.com These nitrogen-rich compounds contribute to the formation of a stable char layer upon combustion, which acts as a barrier to heat and mass transfer, thereby improving the flame retardancy of the polymer. mdpi.com The thermal stability of these triazine derivatives can be tuned by altering the substituents on the phenyl rings. mdpi.com
Development of Agrochemicals (e.g., Herbicides, Pesticides)
Triazine-based compounds have a long history of use in the agrochemical industry, particularly as herbicides. nih.gov The 1,2,4-triazine scaffold is a key component in the molecular structure of several active ingredients. These compounds typically function by inhibiting photosynthesis in target weed species.
While specific commercial herbicides based on this compound are not widely documented, the synthesis and biological evaluation of various 1,2,4-triazine derivatives for herbicidal activity is an active area of research. The structural diversity that can be achieved through the modification of the 1,2,4-triazine ring allows for the development of new herbicides with improved efficacy, selectivity, and environmental profiles. The synthesis of novel 1,2,4-triazine derivatives often involves exploring different substitution patterns on the triazine and phenyl rings to optimize their biological activity.
Potential in Chemical Sensors and Probes
The ability of the 1,2,4-triazine ring system to participate in various non-covalent interactions and its influence on the photophysical properties of molecules make it a promising platform for the development of chemical sensors and fluorescent probes.
Triazine derivatives have been designed as fluorescent probes for the detection of various analytes. For example, a novel fluoride (B91410) ion fluorescent probe has been developed by incorporating strong electron-withdrawing triazine groups into a triarylboron/acridine conjugation system. mdpi.com This probe exhibits a significant color change in its fluorescence emission upon binding with fluoride ions. mdpi.com Similarly, a fast-responsive fluorescent probe based on 1,3,5-triazine has been constructed for the detection of endogenous hydrogen sulfide (B99878) in living cells. rsc.org
Derivatives of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699) have been utilized as precolumn derivatizing reagents in high-performance liquid chromatography (HPLC) for the determination of Fe(II) in natural samples. researchgate.net The triazine derivative forms a colored chelate with Fe(II), which can be detected with high sensitivity. researchgate.net Furthermore, the ability of triazine-based probes to selectively recognize thymine (B56734) through intermolecular multiple hydrogen bonding has been demonstrated, highlighting their potential in the development of sensors for biomolecules. researchgate.net The versatility of the 1,2,3-triazole moiety, a related nitrogen heterocycle often synthesized from precursors that could be related to triazines, in the development of selective ion sensors for metal ions like Pb(II) and Cu(II) further underscores the potential of nitrogen-rich heterocyclic scaffolds in sensing applications. nih.gov
Biological Activities and Mechanistic Insights Non Clinical Focus
Investigation of Antimicrobial and Antifungal Mechanisms (In Vitro Studies)
Derivatives of 1,2,4-triazine (B1199460) have demonstrated notable antimicrobial and antifungal activities in various in vitro studies. The mechanisms underlying these properties are multifaceted and often depend on the specific substitutions on the triazine core and the phenyl ring.
In the realm of antifungal research, a key mechanism of action for some triazine derivatives is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. frontiersin.org Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death. Molecular docking studies have supported the potential of 1,2,4-triazine derivatives to bind to the active site of CYP51. frontiersin.org
Furthermore, certain 3-phenyl-1,2,4-triazin-6(1H)-one analogs have shown potent in vitro activity against a range of plant-pathogenic fungi, including Leptosphaeria nodorum, Magnaporthe grisea, and Zymoseptoria tritici. nih.gov Structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl ring and modifications at other positions of the triazine core significantly influence their antifungal potency. nih.gov For instance, the introduction of electron-withdrawing groups on the phenyl ring has been shown to enhance fungicidal activity. nih.gov
While the primary focus of many studies has been on antifungal properties, some 1,2,4-triazine derivatives have also been screened for their antibacterial effects. researchgate.netnih.gov The presence of the triazine scaffold in combination with other heterocyclic moieties, such as thiazole, has been explored to develop novel antimicrobial agents. researchgate.net The precise mechanisms of antibacterial action are still under investigation but are thought to involve interactions with essential bacterial enzymes or disruption of cell wall integrity.
| Compound Derivative | Target Fungi | Observed In Vitro Effect | Reference |
|---|---|---|---|
| 3-(3-bromophenyl)-1-(2,2,2-trifluoroethyl)-1,2,4-triazin-6(1H)-one | Leptosphaeria nodorum, Magnaporthe grisea, Zymoseptoria tritici, Ustilago maydis | High fungicidal activity (Average EC50 = 0.08 ppm) | nih.gov |
| 3-(3-bromo-4-fluorophenyl)-1-(2,2,2-trifluoroethyl)-1,2,4-triazin-6(1H)-one | Zymoseptoria tritici | Most active against this pathogen in the series | nih.gov |
| Generic 1,2,4-triazine derivatives | Candida albicans | Inhibition of Lanosterol 14-demethylase (CYP51) | frontiersin.org |
Antiviral and Antiparasitic Activities (Mechanistic Studies, In Vitro)
The 1,2,4-triazine nucleus is a constituent of various compounds exhibiting in vitro antiviral and antiparasitic properties. Mechanistic studies have begun to elucidate the molecular interactions responsible for these activities.
In the context of antiviral research, certain fluorinated 3-phenyl-1,2,4-benzotriazines have demonstrated activity against viruses such as the smallpox virus in Vero cell cultures. mdpi.com The mechanism of action for some triazine derivatives against plant viruses, like the Potato Virus Y (PVY), has been investigated through molecular docking studies. These studies suggest that the compounds can interact with the viral capsid protein (CP), a crucial component for viral replication and assembly. For instance, a 1,3,5-triazine (B166579) derivative was shown to form hydrogen bonds with glutamic acid residues of the PVY CP, providing a theoretical basis for its antiviral effect. mdpi.com
Regarding antiparasitic activity, 3-nitro-1H-1,2,4-triazole-based compounds have shown significant and selective in vitro activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. The proposed mechanism involves the activation of a type I nitroreductase, an enzyme specific to trypanosomatids. This activation is believed to be essential for the anti-parasitic action of these compounds.
Antitumor and Anticancer Activity Mechanisms (In Vitro Cell Line Studies, Apoptosis Pathways)
A significant body of research has focused on the antitumor and anticancer potential of 1,2,4-triazine derivatives, with many in vitro studies pointing towards the induction of apoptosis as a primary mechanism of action.
Numerous studies have demonstrated the cytotoxic effects of 3-phenyl-1,2,4-triazine derivatives against a variety of human cancer cell lines, including breast (MCF-7), colon (DLD-1, HT-29), and lung adenocarcinoma (A549) cells. nih.govresearchgate.net One of the key mechanistic insights is the ability of these compounds to trigger apoptosis, or programmed cell death. For example, certain 1,2,4-triazinone derivatives were found to induce cell cycle arrest at the G2/M phase and promote apoptosis in MCF-7 breast cancer cells. researchgate.net
The apoptotic cascade initiated by these compounds can involve multiple pathways. Some derivatives have been shown to influence the expression of key regulatory proteins involved in apoptosis. The activation of caspases, a family of proteases that execute the apoptotic process, is a common finding. For instance, novel 1,2,4-triazine sulfonamide derivatives have been observed to increase the activity of caspases-8, -9, and -3/7 in colon cancer cells. Furthermore, some triazine compounds can modulate the expression of proteins from the Bcl-2 family, which are crucial regulators of apoptosis.
| Compound Derivative | Cancer Cell Line | Observed Mechanism | Reference |
|---|---|---|---|
| 1,2,4-triazinone derivatives | MCF-7 (Breast) | Cell cycle arrest at G2/M phase, induction of apoptosis | researchgate.net |
| 1,2,4-triazine sulfonamide derivative (MM131) | DLD-1, HT-29 (Colon) | Induction of apoptosis via caspase activation | nih.gov |
| 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(6-methylbenzothiazol-2-yl)acetamide | A549 (Lung) | Induction of apoptosis | nih.gov |
Enzyme Inhibition Studies (e.g., Tyrosinase, Urease, GABA-related enzymes, Kinases)
The 1,2,4-triazine scaffold has proven to be a versatile template for the design of inhibitors targeting a wide range of enzymes implicated in various physiological and pathological processes.
Tyrosinase Inhibition: Certain 1,2,4-triazole (B32235) derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. researchgate.net Kinetic studies have shown that these compounds can act as competitive or mixed-type inhibitors, suggesting they may bind to the active site of the enzyme and compete with its natural substrates. researchgate.net Molecular docking simulations have further supported this by indicating that specific functional groups on the triazine derivatives can interact with the copper ions present in the active site of tyrosinase. researchgate.net
Urease Inhibition: Several 1,2,4-triazole derivatives have demonstrated significant urease inhibitory activity. nih.gov Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for some pathogenic bacteria, such as Helicobacter pylori. The inhibitory mechanism is believed to involve the interaction of the triazole ring with the nickel ions in the active site of the urease enzyme. researchgate.net
Kinase Inhibition: The 1,2,4-triazine core has been incorporated into molecules designed to inhibit various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases like cancer. For instance, 3-amino-1,2,4-triazine derivatives have been developed as potent and selective inhibitors of pyruvate (B1213749) dehydrogenase kinase 1 (PDK1), a key enzyme in cancer cell metabolism. unibs.it Molecular modeling suggests these inhibitors bind to the ATP-binding site of the kinase. unibs.it Additionally, other triazine-based compounds have been investigated as inhibitors of tyrosine kinases and phosphatidylinositol 3-kinase (PI3K). nih.govmdpi.comresearchgate.net
GABA-related Enzyme Inhibition: While direct inhibition of GABA-transaminase (GABA-T) by this compound derivatives is not extensively documented, the broader class of hydrazines, from which some triazines can be derived, includes known GABA-T inhibitors. ualberta.canih.govualberta.ca The structural features of the 1,2,4-triazine ring could potentially allow for interactions with the active site of GABA-T, but further specific studies are needed to confirm this.
Receptor Modulation and Signal Transduction Pathway Investigations (e.g., GPR84 Antagonism, GABAA Receptor Interaction)
Derivatives of this compound have been shown to modulate the activity of specific receptors and their downstream signal transduction pathways, highlighting their potential as tools for studying these systems.
GPR84 Antagonism: A notable area of research has been the identification of 1,2,4-triazine derivatives as potent and selective antagonists of the G protein-coupled receptor 84 (GPR84), a proinflammatory orphan receptor. researchgate.net High-throughput screening campaigns have identified compounds with a 1,2,4-triazine core that can block the signaling of GPR84 agonists. These antagonists are believed to act competitively, binding to the orthosteric site of the receptor.
GABAA Receptor Interaction: The gamma-aminobutyric acid type A (GABAA) receptor, a major inhibitory neurotransmitter receptor in the central nervous system, has also been a target for 1,2,4-triazine derivatives. Certain imidazo[1,2-b] nih.govresearchgate.netunibs.ittriazines have been developed as subtype-selective agonists for the GABAA receptor, showing higher efficacy at the α2 and α3 subtypes. researchgate.net This subtype selectivity is of interest for developing anxiolytic agents with reduced sedative side effects. Molecular docking studies suggest that these compounds bind to the benzodiazepine (B76468) site on the GABAA receptor.
Neuroprotective and Anti-inflammatory Properties (Mechanistic Basis from In Vitro/In Vivo Models)
The neuroprotective and anti-inflammatory effects of 1,2,4-triazine derivatives have been investigated in various in vitro and in vivo models, with studies beginning to uncover the underlying molecular mechanisms.
Neuroprotective Properties: In vitro studies using neuronal cell lines have demonstrated that certain 5,6-diaryl-1,2,4-triazine-3-thioacetate derivatives can protect against neurotoxicity induced by oxidative stress (e.g., H₂O₂) and β-amyloid. dntb.gov.ua The neuroprotective mechanism is thought to involve the suppression of apoptosis and the preservation of neurite outgrowth. dntb.gov.ua Some triazine derivatives have also been shown to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in neuroinflammation.
Anti-inflammatory Properties: The anti-inflammatory activity of 1,2,4-triazine derivatives has been linked to their ability to modulate key inflammatory pathways. In vitro studies with human phagocytes have shown that these compounds can inhibit the production of reactive oxygen species (ROS), which are key mediators of inflammation. nih.gov Furthermore, some derivatives have been found to inhibit the adhesion of polymorphonuclear cells (PMNs) to endothelial cells, a critical step in the inflammatory response, by interfering with the action of pro-inflammatory stimuli like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.gov Mechanistic studies in THP-1 monocytes have shown that certain 1,2,4-triazine derivatives can suppress inflammatory responses mediated by advanced glycation end products (AGEs) through the AGE-RAGE-NF-κB/p38 signaling pathway. unibs.it
Molecular Target Identification and Validation in Biological Systems
The diverse biological activities of this compound and its derivatives stem from their ability to interact with a wide array of molecular targets within biological systems. The identification and validation of these targets are crucial for understanding their mechanisms of action.
Based on the research discussed in the preceding sections, several key molecular targets have been identified:
Enzymes:
Tyrosinase: Validated as a target for depigmenting agents, with inhibition confirmed through kinetic and in silico studies. researchgate.net
Urease: The nickel-containing active site is a validated target for antibacterial agents, with inhibition demonstrated in enzymatic assays. nih.gov
Kinases: Various kinases, including PDK1, tyrosine kinases, and PI3K, have been identified as targets for anticancer agents, with inhibition confirmed in biochemical and cell-based assays. nih.govunibs.itmdpi.comresearchgate.net
Human D-amino acid oxidase (h-DAAO): Identified as a potential target for therapeutic agents for schizophrenia, with inhibitory activity and binding modes explored through molecular modeling.
Receptors:
GPR84: Validated as a target for anti-inflammatory agents, with antagonism confirmed through high-throughput screening and functional assays. researchgate.net
GABAA Receptor: The benzodiazepine binding site is a validated target for anxiolytic and anticonvulsant agents, with subtype-selective agonism demonstrated for certain derivatives. researchgate.net
Other Biomolecules:
Viral Proteins: The capsid protein of viruses like PVY has been identified as a potential target for antiviral agents through molecular docking studies. mdpi.com
Fungal Enzymes: Lanosterol 14α-demethylase (CYP51) is a validated target for antifungal agents, with inhibition leading to disruption of the fungal cell membrane. frontiersin.org
The validation of these molecular targets provides a solid foundation for the rational design and development of new this compound-based compounds with improved potency and selectivity for various therapeutic applications.
Future Directions and Research Challenges
Innovations in Sustainable and Eco-Friendly Synthetic Methodologies for 3-Phenyl-1,2,4-triazine
The development of sustainable and environmentally benign synthetic methods is a paramount goal in modern chemistry. For this compound and its derivatives, research is increasingly focused on green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous materials.
Key areas of innovation include:
Microwave-Assisted Synthesis: This technique offers rapid heating, shorter reaction times, and often results in higher yields compared to conventional heating methods. chim.itresearchgate.net Microwave irradiation has been successfully employed for the synthesis of various 1,2,4-triazine (B1199460) and 1,3,5-triazine (B166579) derivatives, frequently under solvent-free conditions, which further enhances the environmental friendliness of the process. chim.itresearchgate.netmdpi.com
Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemical methods provide an alternative energy source for promoting chemical reactions. mdpi.comnih.gov This approach can lead to efficient synthesis in aqueous media, significantly reducing the reliance on volatile organic solvents. mdpi.com A key advantage is the ability to achieve high yields in very short reaction times, with some syntheses being completed in as little as five minutes. nih.gov
Solvent-Free Reactions: Conducting reactions in the absence of a solvent is a core principle of green chemistry. chim.ittandfonline.com Methodologies using solid-state reactions or catalysts supported on materials like silica (B1680970) gel are being explored for the synthesis of triazine cores. chim.it
Catalytic Approaches: The use of efficient and recyclable catalysts can improve the atom economy and sustainability of synthetic routes. Research into novel catalysts, such as yttrium salts for cyclotrimerization reactions, presents a promising avenue for milder reaction conditions. chim.it
These green methodologies not only offer environmental benefits but can also lead to more efficient and cost-effective production of this compound and its analogs. A comparative analysis highlights the advantages of these modern techniques over classical methods.
| Method | Key Advantages | Representative Findings |
| Microwave-Assisted Synthesis | Rapid reactions, high yields, potential for solvent-free conditions. chim.itresearchgate.net | Efficient synthesis of symmetrical and unsymmetrical triazines with good to excellent yields. chim.it |
| Ultrasound-Assisted Synthesis | Very short reaction times, use of aqueous media, high efficiency. mdpi.comnih.gov | Synthesis of 1,3,5-triazine derivatives with over 75% yield in 5 minutes using water as a solvent. nih.gov |
| Solvent-Free Synthesis | Reduced waste, safer procedures, economical. chim.ittandfonline.com | Facile, solvent-free synthesis of 1,2,4-triazine antipyrine (B355649) derivatives in high yields. tandfonline.com |
Advanced Computational Design and Predictive Modeling for Novel Analogs with Tailored Properties
Computational chemistry has become an indispensable tool in the rational design of new molecules with specific, tailored properties. For this compound, in silico methods are accelerating the discovery of novel analogs for various applications.
Future research in this area will likely focus on:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are being used to build predictive models that correlate the structural features of 1,2,4-triazine derivatives with their biological activity. rsc.org These models help in designing new compounds with enhanced potency. rsc.orgnih.gov
Molecular Docking and Dynamics Simulations: These techniques are crucial for understanding the interactions between 1,2,4-triazine derivatives and biological targets, such as enzymes or receptors. rsc.orgnih.gov By simulating the binding modes and stability of ligand-protein complexes, researchers can design more effective inhibitors or antagonists. rsc.orgacs.org
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): DFT calculations are employed to predict the structures, electronic properties, and reactivity of new triazine-based materials. rsc.orgnih.gov For applications in materials science, such as dye-sensitized solar cells, TD-DFT can predict optoelectronic properties and absorption spectra, guiding the design of more efficient materials. nih.gov
ADME/T Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties is essential in the early stages of drug discovery. nih.govnih.gov These predictive models help in identifying candidates with favorable pharmacokinetic and toxicological profiles, reducing the likelihood of late-stage failures. nih.gov
These computational approaches enable a more targeted and efficient discovery process, reducing the time and cost associated with synthesizing and screening new compounds.
Exploration of Uncharted Reactivity and Novel Transformations of the this compound Core
While the fundamental reactivity of the 1,2,4-triazine ring is well-established, there remains significant potential for discovering novel transformations and expanding its synthetic utility. The electron-deficient nature of the 1,2,4-triazine ring makes it a versatile substrate for various reactions.
Key areas for future exploration include:
Inverse Electron Demand Diels-Alder (IEDDA) Reactions: The 1,2,4-triazine moiety readily participates in IEDDA reactions with electron-rich dienophiles. wikipedia.org This reaction typically proceeds with the extrusion of dinitrogen to form a new aromatic ring, such as a pyridine (B92270). wikipedia.org Future work could explore the use of novel dienophiles to access a wider range of heterocyclic scaffolds.
Nucleophilic Aromatic Substitution (SNAr): The triazine ring is susceptible to nucleophilic attack, allowing for the introduction of various functional groups. wikipedia.org The reactivity of substituted 3-phenyl-1,2,4-triazines towards different carbon and nitrogen nucleophiles could be further investigated to synthesize novel derivatives. researchgate.net
Domino and Annulation Reactions: One-pot domino annulation reactions provide an efficient pathway to complex 1,2,4-triazine derivatives from simple, readily available starting materials. rsc.org Developing new domino sequences will be a key area for future synthetic innovation.
Photochemical and Electrochemical Transformations: The unique electronic properties of the triazine ring suggest that it may undergo interesting transformations under photochemical or electrochemical conditions. Exploring these reaction manifolds could lead to novel synthetic methodologies.
Understanding the subtle interplay of substituents on the reactivity of the this compound core will be crucial for unlocking its full synthetic potential.
Integration of this compound Scaffolds into Emerging Technologies
The distinct electronic and structural characteristics of the 1,2,4-triazine core make it a promising building block for advanced materials and emerging technologies. mdpi.com
Future applications are being explored in:
Organic Electronics: Triazine derivatives are being investigated as components in Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices. mdpi.comresearchgate.net Their electron-accepting properties make them suitable for use as electron-transport materials or as part of emissive layers. researchgate.netsemanticscholar.org Star-shaped triazine derivatives have shown potential as charge-transfer chromophores. semanticscholar.org
Solar Energy Conversion: In the field of renewable energy, 1,2,4-triazine-based compounds are being designed as sensitizers for dye-sensitized solar cells (DSSCs). nih.govmdpi.com Computational studies are being used to optimize their electronic properties to improve light-harvesting efficiency. nih.gov
Advanced Polymers and Porous Materials: The rigid structure of the triazine ring can be incorporated into polymers to create materials with high thermal stability. semanticscholar.org In 2007, a method for synthesizing highly porous triazine-based polymers was discovered, which could have applications in catalysis and gas storage. wikipedia.org
Medical Imaging: Triazine-based dendrimers are being investigated for drug delivery and as macromolecular contrast agents for medical imaging. tamu.edu These highly branched molecules offer multivalency and can be functionalized to carry imaging agents or therapeutic payloads. tamu.edu
The versatility of the this compound scaffold provides a rich platform for the development of next-generation materials with tailored functionalities.
Addressing Challenges in Scale-Up and Industrial Applications
While this compound and its derivatives show immense promise in various fields, translating laboratory-scale syntheses to industrial production presents several challenges.
Key hurdles and future research directions include:
Cost-Effective Starting Materials: The economic viability of large-scale synthesis is highly dependent on the cost and availability of starting materials. Research into alternative synthetic routes that utilize cheaper and more abundant precursors is crucial.
Process Optimization and Safety: Transitioning from batch to continuous flow processes can offer significant advantages in terms of safety, efficiency, and scalability. Future work will need to focus on developing robust and optimized manufacturing processes.
Purification and Quality Control: Ensuring high purity and consistent quality on an industrial scale requires the development of efficient and scalable purification methods.
Regulatory Compliance: For applications in pharmaceuticals and agriculture, stringent regulatory requirements must be met. This involves thorough toxicological studies and adherence to Good Manufacturing Practices (GMP).
The industrial applications of triazines are already established in areas such as herbicides (e.g., atrazine) and the oil and gas industry, where they are used for hydrogen sulfide (B99878) removal. wikipedia.org Overcoming the challenges of scale-up for new, specialized this compound derivatives will be key to their commercial success.
Interdisciplinary Research Frontiers for this compound Chemistry
The future of this compound research lies at the intersection of multiple scientific disciplines. Collaborative efforts will be essential to fully exploit the potential of this versatile scaffold.
Emerging interdisciplinary frontiers include:
Chemical Biology: Designing 1,2,4-triazine-based probes to study biological processes and as potential modulators of enzyme activity. ijpsr.inforesearchgate.net The scaffold's ability to participate in various biological interactions makes it a valuable tool for chemical biologists.
Supramolecular Chemistry: Utilizing the 1,2,4-triazine core as a building block for self-assembling systems, such as macrocycles, dendrimers, and molecular recognition agents. chim.itrsc.org The specific intermolecular interactions of triazines can be harnessed to create complex, functional supramolecular architectures. rsc.org
Materials Science and Engineering: Collaborating with materials scientists to integrate this compound derivatives into novel composites, films, and electronic devices. mdpi.comsemanticscholar.org
Medicinal Chemistry and Pharmacology: Continued collaboration between synthetic chemists and pharmacologists is vital for the development of new therapeutic agents based on the 1,2,4-triazine framework for a wide range of diseases, including cancer, viral infections, and inflammatory conditions. ijpsr.infonih.gov
By fostering these interdisciplinary partnerships, the scientific community can accelerate the pace of discovery and translate fundamental research into practical applications that address significant societal challenges.
Q & A
Q. What are the most efficient synthetic routes for 3-phenyl-1,2,4-triazine derivatives, and how can their yields be optimized?
The synthesis of this compound derivatives often involves condensation reactions and heterocyclization. For example:
- Aminoguanidine bicarbonate is a key precursor. Reacting it with substituted benzils (e.g., 4,4'-difluorobenzil) in n-butanol under reflux yields 3-amino-5,6-diaryl-1,2,4-triazines with ~85–90% efficiency .
- Palladium-catalyzed cross-coupling (e.g., with boronic acids or terminal alkynes) enables functionalization at position 5 of the triazine core, producing diverse analogs .
- Reduction reactions using LiAlH4 can generate 4,5-dihydro-1,2,4-triazines, which are intermediates for further derivatization (e.g., amination) .
Q. Optimization Tips :
Q. How can the molecular structure and crystallographic properties of this compound derivatives be characterized?
Q. What safety protocols are recommended for handling 3-amino-1,2,4-triazine?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- First aid : Immediate rinsing with water for skin contact and medical consultation for ingestion .
Advanced Research Questions
Q. How do fluorinated this compound derivatives enhance biological activity, and what methodologies are used to study this?
Q. What reaction mechanisms explain the heterocyclization of 3-propargylsulfanyl-5-phenyl-1,2,4-triazine with halogens?
Q. How can contradictory data in triazine bioactivity studies be resolved?
- Case Example : Discrepancies in PDK1 inhibition IC50 values may arise from assay conditions (e.g., ATP concentration variations).
- Resolution Strategies :
Q. What computational tools are effective for predicting the reactivity of this compound in electrophilic substitutions?
Q. How can dihydrotriazine intermediates be leveraged for synthesizing fused heterocycles?
- Cyclization with malonates : 4,5-Dihydro-1,2,4-triazines react with dimethyl malonate in DMF to form imidazo[3,2-b]triazinones, which are scaffolds for kinase inhibitors .
- Oxidative annulation : I2/DMSO-mediated cyclization of hydrazinyl derivatives yields triazolo[4,3-a]pyridines, useful in photodynamic therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
